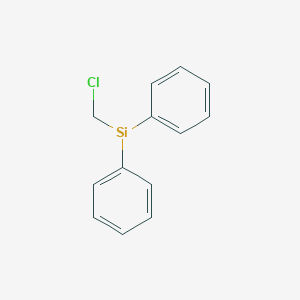
CID 12804317
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(chloromethylsilylene)bis-: is a chemical compound with the molecular formula C13H13ClSi and a molecular weight of 232.78 g/mol . It is also known by its IUPAC name (chloromethyl)diphenylsilane . This compound is characterized by the presence of a chloromethyl group attached to a silylene bridge, which is further connected to two benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(chloromethylsilylene)bis- typically involves the reaction of chloromethylsilane with benzene under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3) , which facilitates the formation of the desired product . The reaction conditions often include maintaining a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,1’-(chloromethylsilylene)bis- involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes . The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography , ensures the efficient production of high-purity Benzene, 1,1’-(chloromethylsilylene)bis- .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(chloromethylsilylene)bis- undergoes various chemical reactions, including substitution , oxidation , and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of the chloromethyl group with other functional groups.
Oxidation Reactions: Oxidation of Benzene, 1,1’-(chloromethylsilylene)bis- can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) .
Reduction Reactions: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
Benzene, 1,1’-(chloromethylsilylene)bis- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(chloromethylsilylene)bis- involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . These derivatives can interact with biological molecules, influencing cellular processes and pathways . The silylene bridge provides unique chemical properties, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
- Chlorodiphenylsilane
- Diphenylmethylsilane
- Chloromethylsilane
Comparison: Benzene, 1,1’-(chloromethylsilylene)bis- is unique due to the presence of both chloromethyl and silylene groups, which confer distinct chemical properties . Compared to similar compounds, it exhibits enhanced reactivity and stability, making it valuable in various applications . The combination of benzene rings with the silylene bridge also contributes to its unique chemical behavior .
Properties
InChI |
InChI=1S/C13H12ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAAXYODCPFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40775588 |
Source


|
| Record name | (Chloromethyl)(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40775588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-97-2 |
Source


|
| Record name | (Chloromethyl)(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40775588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
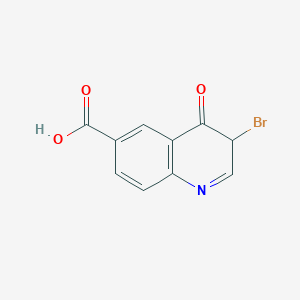
![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)
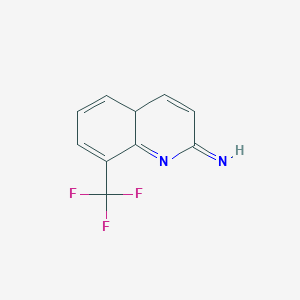
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
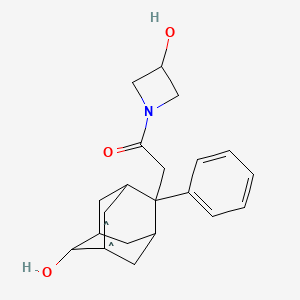
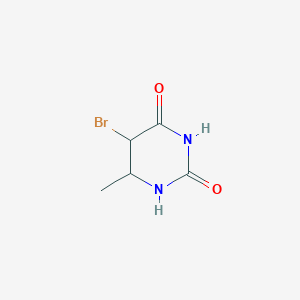
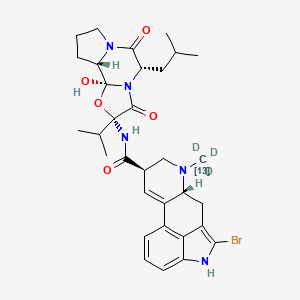
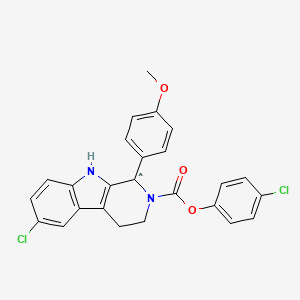
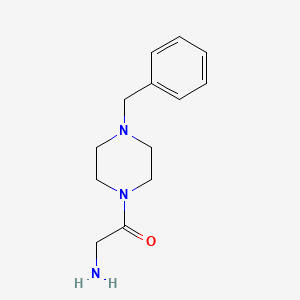
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)
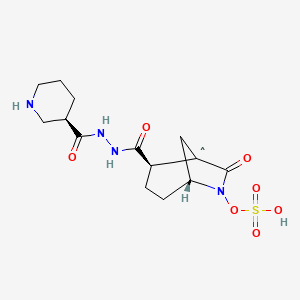
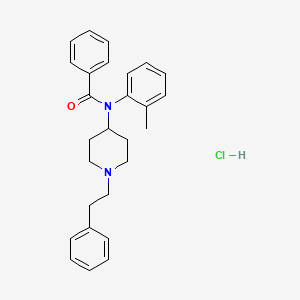
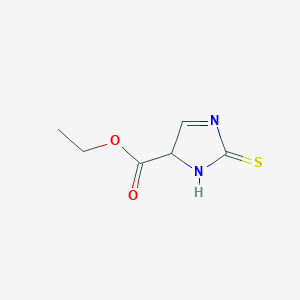
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
